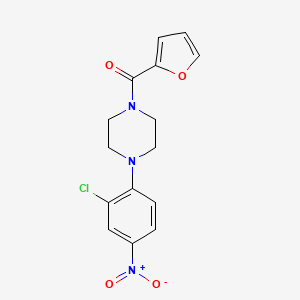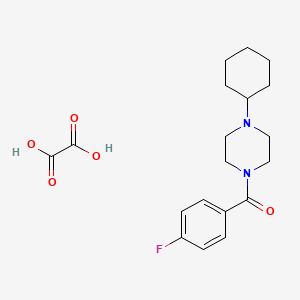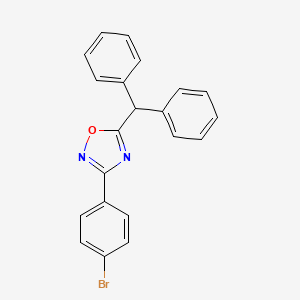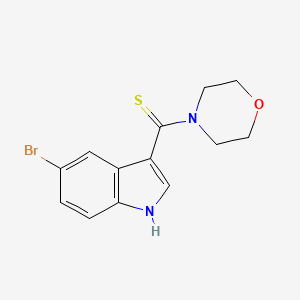
N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide, also known as DMF-DOM, is a synthetic compound that belongs to the class of phenethylamine hallucinogens. It was first synthesized in the 1970s and has been the subject of scientific research since then. DMF-DOM is a potent psychedelic drug that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. In recent years, there has been growing interest in the potential therapeutic applications of DMF-DOM, particularly in the treatment of mental health disorders such as depression and anxiety.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is complex and not fully understood. It is believed to act primarily by binding to and activating serotonin receptors in the brain, particularly the 5-HT2A receptor. This activation leads to changes in the activity of neurons in various regions of the brain, resulting in altered perception, mood, and cognition. This compound also has some affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects can lead to changes in mood, perception, and thought processes, as well as visual and auditory hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide has several advantages for use in scientific research, including its potency and selectivity for serotonin receptors. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to its use, including the potential for adverse effects on experimental animals and the need for specialized equipment and expertise to synthesize and administer the compound.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of mental health disorders such as depression and anxiety. Researchers are also interested in further investigating the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, there is interest in developing new analogs of this compound that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with 3,5,7-trimethyl-1-bromobenzofuran in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with a carboxylic acid derivative to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. Researchers have investigated the mechanism of action of this compound, its biochemical and physiological effects, and its potential therapeutic applications. This compound has been shown to activate serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other mental health functions. This has led to interest in the potential use of this compound as a treatment for depression, anxiety, and other mental health disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-11-8-12(2)18-15(9-11)13(3)19(25-18)20(22)21-16-10-14(23-4)6-7-17(16)24-5/h6-10H,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRXHUDNIKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)


![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899854.png)



![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)
![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![5-{[(2-ethylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899930.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)